Methyl 5-hydroxy-6-methylpicolinate

Description

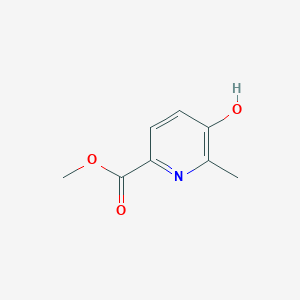

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-7(10)4-3-6(9-5)8(11)12-2/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNJEASOPGNUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 5 Hydroxy 6 Methylpicolinate

Strategies for the Preparation of Methyl 5-hydroxy-6-methylpicolinate

The preparation of specifically substituted picolinates like this compound involves carefully designed synthetic routes. These strategies can be broadly categorized into multi-step syntheses from precursors and more streamlined one-pot reaction approaches.

Multi-step synthesis provides a rational approach to constructing complex molecules like this compound by sequentially introducing functional groups onto a simpler starting scaffold. A common strategy involves the modification of a pre-existing pyridine (B92270) ring. For instance, the synthesis of various substituted methyl pyridinecarboxylates often starts from readily available materials like 2-picoline or substituted 2-aminopyridines. researchgate.net

A general, though not specific to the title compound, example of a multi-step synthesis of a substituted picolinate (B1231196) could involve the following sequence:

Nitration: Introduction of a nitro group onto the pyridine ring.

N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide, which can facilitate subsequent reactions.

Functional Group Interconversion: Conversion of the nitro group to other functionalities like bromo, methoxy, or dimethylamino groups. researchgate.net

Esterification: Conversion of the carboxylic acid to its methyl ester.

For the synthesis of a related compound, methyl 5-bromo-6-hydroxynicotinate, a known process starts with methyl 6-hydroxynicotininate, which is then brominated using bromine in acetic acid. chemicalbook.com This highlights a common multi-step approach where functionalization of a pre-existing picolinate core is a key step.

Recent research has focused on developing catalytic methods for the one-pot synthesis of picolinate derivatives. For example, a novel heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been employed for the one-pot synthesis of picolinate and picolinic acid derivatives. nih.gov This reaction involves the condensation of an α-ketoester (like ethyl 2-oxopropanoate), ammonium (B1175870) acetate, malononitrile, and various aldehydes. nih.govrsc.orgnih.gov The use of such catalysts allows the reaction to proceed at ambient temperature, which is a significant advantage. nih.govrsc.orgnih.gov

Another modern approach involves a cascade reaction for the synthesis of highly substituted pyridines. This method can employ a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, leading to the formation of a 3-azatriene intermediate, which then undergoes electrocyclization and air oxidation to yield the pyridine product. nih.gov While not a direct synthesis of the title compound, this illustrates the type of innovative one-pot strategies being developed.

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product in any synthetic procedure. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of chromium picolinate, reaction conditions such as temperature and pH are critical. A specific method involves reacting picolinic acid with a Cr³⁺ salt at a temperature of 70° to 90°C and a pH of 3.5 to 4.2. google.com Another process for synthesizing chromium picolinate from 2-cyanopyridine (B140075) and a chromium salt specifies a temperature range of 80 to 200 °C under pressure. google.com These examples underscore the importance of precise control over reaction parameters to achieve desired outcomes.

Table 1: Comparison of Synthetic Approaches for Picolinate Derivatives

| Feature | Multi-Step Synthesis | One-Pot Synthesis |

| Efficiency | Lower, due to multiple steps and purifications | Higher, as intermediates are not isolated youtube.com |

| Time & Resources | More time and resource-intensive | Saves time and resources youtube.com |

| Yield | Can have lower overall yield due to losses at each step | Often results in better overall chemical yield youtube.com |

| Catalysts | May or may not involve catalysts in each step | Often relies on efficient catalysts to drive multiple transformations nih.govnih.gov |

| Example | Synthesis of methyl 5-bromo-6-hydroxynicotinate from methyl 6-hydroxynicotininate chemicalbook.com | Synthesis of picolinates using a UiO-66(Zr) catalyst nih.gov |

Precursor Chemistry and Starting Materials for Picolinate Synthesis

The choice of starting materials and the chemistry of the precursors are fundamental to the successful synthesis of substituted picolinates. Pyridine and its derivatives are key building blocks in this regard. researchgate.netlifechemicals.com

Substituted pyridinecarboxylic acids and their esters are important intermediates in the synthesis of more complex molecules, including herbicides and pharmaceuticals. bio-conferences.orggoogle.com General methods for preparing various substituted methyl pyridinecarboxylates often start from simple, commercially available pyridine derivatives. researchgate.netpublish.csiro.au For example, methyl 6-substituted picolinates can be synthesized from 2-amino-6-methylpyridine. publish.csiro.au

The ozonolysis of substituted quinolines is one industrial method for producing substituted pyridinecarboxylic acids. google.com However, this method can lead to byproducts that are difficult to separate. google.com This highlights the importance of selecting a synthetic route that minimizes the formation of impurities.

Table 2: Examples of Substituted Pyridinecarboxylate Intermediates and their Precursors

| Intermediate | Precursor | Reference |

| Methyl 6-substituted picolinates | 2-Amino-6-methylpyridine | publish.csiro.au |

| Methyl 5-substituted picolinates | 2-Amino-5-nitropyridine | researchgate.net |

| 2-Acetylnicotinic acid | 8-Methylquinoline (via ozonolysis) | google.com |

| Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate | Picolinic acid | bio-conferences.org |

Pyridine derivatives serve as fundamental building blocks in organic synthesis due to their wide availability and the versatility of the pyridine ring for further functionalization. researchgate.netlifechemicals.comresearchgate.net The pyridine ring system is a core component of numerous natural products and FDA-approved drugs. researchgate.netlifechemicals.com

Companies that supply chemical building blocks for research and development offer a wide array of functionalized pyridines. lifechemicals.com These can include simple picolines, aminopyridines, hydroxypyridines, and their various substituted forms. lifechemicals.com For instance, 2-amino-5-methylpyridine (B29535) is a commercially available starting material that can be converted to 2-hydroxy-5-methylpyridine, a precursor for further synthetic transformations. orgsyn.org The availability of such diverse building blocks greatly facilitates the synthesis of target molecules like this compound.

Derivatization and Functionalization Reactions of this compound

The presence of multiple reactive centers on the this compound scaffold allows for a rich derivatization chemistry. The hydroxyl, methyl, and ester groups can all be targeted under specific reaction conditions to yield functionalized products.

Regioselective Modifications at the Hydroxyl and Methyl Positions

The selective functionalization of the hydroxyl and methyl groups is a key strategy in modifying the properties of this compound.

The hydroxyl group at the C5 position is a prime site for modification. Its phenolic nature makes it amenable to reactions such as O-alkylation and O-acylation. The selection of appropriate reagents and catalysts is crucial to prevent side reactions with the ester functionality or the pyridine nitrogen. For instance, in related hydroxypyridine systems, selective O-arylation can be achieved using copper-mediated catalysis, while palladium catalysts tend to favor N-arylation. nih.gov The relatively low nucleophilicity of the hydroxyl group compared to other functional groups like amines necessitates careful reaction design, often requiring activation or the use of specific catalysts to achieve chemoselectivity. nih.gov In some cases, the hydroxyl group can direct reactions to adjacent positions on the pyridine ring.

The methyl group at the C6 position, being adjacent to the pyridine nitrogen, exhibits enhanced reactivity. The acidity of the protons on this methyl group is increased due to the electron-withdrawing nature of the pyridine ring, making it susceptible to deprotonation by a strong base. mdpi.com This allows for subsequent reactions with various electrophiles. For example, deprotonation with a strong base like butyllithium (B86547) can generate a nucleophilic carbon which can then react with aldehydes or ketones. pearson.com This reactivity is a common feature in 2-methylpyridines and can be exploited for the construction of more complex molecular architectures. mdpi.comresearchgate.net

| Functional Group | Reaction Type | Potential Reagents/Conditions | Expected Product |

| 5-Hydroxyl | O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | 5-Alkoxy-6-methylpicolinate |

| 5-Hydroxyl | O-Acylation | Acyl chloride, Base (e.g., Pyridine) | 5-Acyloxy-6-methylpicolinate |

| 6-Methyl | Aldol-type Condensation | Strong base (e.g., LDA), Aldehyde/Ketone | 6-(2-Hydroxyalkyl)picolinate derivative |

| 6-Methyl | Halogenation | N-Halosuccinimide (e.g., NBS), Radical initiator | 6-(Halomethyl)picolinate derivative |

Esterification and Transesterification Pathways

The ester group in this compound is a key functional handle for derivatization through esterification and transesterification reactions.

Esterification , in the context of this molecule, would typically refer to the formation of the methyl ester from the corresponding carboxylic acid, 5-hydroxy-6-methylpicolinic acid. This is commonly achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.gov The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. sigmaaldrich.com

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from another alcohol. chemrxiv.org This reaction can be catalyzed by either acids or bases. chemrxiv.orgnih.gov

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by another alcohol. nih.gov

Base-catalyzed transesterification proceeds by the nucleophilic attack of an alkoxide on the ester's carbonyl carbon. nih.gov

The choice of catalyst and reaction conditions allows for the synthesis of a wide array of different esters of 5-hydroxy-6-methylpicolinic acid. For instance, reacting this compound with a higher boiling alcohol in the presence of a suitable catalyst can yield a new ester, with the more volatile methanol being removed to shift the equilibrium. chemrxiv.org Divalent metal ions have also been shown to catalyze the hydrolysis of picolinic acid esters, a reaction that proceeds via a related mechanism. acs.org

| Reaction Pathway | Catalyst Type | General Conditions | Product Class |

| Esterification | Acid (e.g., H2SO4) | Reflux in Methanol | This compound |

| Transesterification | Acid (e.g., TsOH) | Excess of new alcohol (R-OH), Heat | Alkyl 5-hydroxy-6-methylpicolinate |

| Transesterification | Base (e.g., NaOR) | New alcohol (R-OH) as solvent | Alkyl 5-hydroxy-6-methylpicolinate |

| Transesterification | Enzyme (e.g., Lipase) | Mild conditions, Organic solvent | Alkyl 5-hydroxy-6-methylpicolinate |

Formation of Coordination Complexes with Metal Ions

Picolinic acid and its derivatives are well-known for their ability to form stable coordination complexes with a variety of metal ions. nih.gov this compound, possessing a pyridine nitrogen, a hydroxyl oxygen, and an ester group, can act as a versatile ligand.

Coordination typically occurs through the pyridine nitrogen and a deprotonated hydroxyl group, forming a bidentate chelate. While the ester group itself is a weaker coordinating site, its hydrolysis to the corresponding carboxylate anion significantly enhances the chelating ability of the molecule. The resulting picolinate derivative can then bind to metal ions through the pyridine nitrogen and the carboxylate oxygen. nih.govwikipedia.org

The structural and electronic characteristics of picolinic acid derivatives make them capable of forming stable complexes with various metal ions, including transition metals like copper, zinc, iron, and nickel, as well as lanthanides. nih.govnih.gov The stability and geometry of these complexes are influenced by the nature of the metal ion and the substituents on the picolinate ligand. The formation of these metal complexes can lead to materials with interesting magnetic, optical, and catalytic properties. For example, complexes of substituted picolinic acids have been studied for their potential applications in various fields. nih.gov

| Metal Ion (Example) | Potential Coordination Sites | Complex Stoichiometry (Example) | Potential Geometry |

| Copper(II) | Pyridine-N, Hydroxyl-O | 1:2 (Metal:Ligand) | Octahedral/Distorted Octahedral |

| Zinc(II) | Pyridine-N, Hydroxyl-O | 1:2 (Metal:Ligand) | Tetrahedral/Octahedral |

| Iron(III) | Pyridine-N, Hydroxyl-O | 1:2 or 1:3 (Metal:Ligand) | Octahedral |

| Nickel(II) | Pyridine-N, Hydroxyl-O | 1:2 (Metal:Ligand) | Octahedral |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For Methyl 5-hydroxy-6-methylpicolinate, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment.

The aromatic region would show two doublets, corresponding to the two protons on the pyridine (B92270) ring. The proton at position 3 (H-3) and the proton at position 4 (H-4) would split each other, resulting in two doublets. The exact chemical shifts would be influenced by the electronic effects of the hydroxyl, methyl, and methyl ester substituents. The hydroxyl proton (-OH) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methyl group protons at position 6 (-CH₃) and the methyl ester protons (-OCH₃) would each appear as sharp singlets, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-4 |

| ~7.0 | d | 1H | H-3 |

| ~5.5 | s (broad) | 1H | -OH |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

Note: The chemical shifts are estimated values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would display signals for the six carbons of the pyridine ring, the carbonyl carbon of the ester group, and the two methyl carbons. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbonyl carbon of the ester group is expected to appear at a significantly downfield chemical shift. The carbons of the methyl group attached to the ring and the methyl group of the ester will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~155 | C-5 |

| ~148 | C-2 |

| ~145 | C-6 |

| ~125 | C-4 |

| ~115 | C-3 |

| ~52 | -OCH₃ |

| ~18 | Ar-CH₃ |

Note: The chemical shifts are estimated values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum would be characterized by several key absorption bands.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group would appear as a strong, sharp band around 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl groups would be seen just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to several bands in the 1600-1400 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| ~3100 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| 1720-1700 (strong) | C=O stretch (ester) |

| 1600-1400 | C=C and C=N stretch (aromatic ring) |

| 1300-1100 | C-O stretch (ester) |

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring stretching vibrations would be expected to produce strong signals. The symmetric stretching of the C-C bonds in the ring and the C-CH₃ bond would also be Raman active. The C=O stretching vibration of the ester, while also visible in the IR, would likely show a weaker signal in the Raman spectrum.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| [M]⁺ | Molecular Ion |

| [M-31]⁺ | Loss of -OCH₃ |

| [M-59]⁺ | Loss of -COOCH₃ |

| [M-15]⁺ | Loss of -CH₃ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm).

For this compound (C₈H₉NO₃), HRMS would be employed to confirm its elemental composition. The technique provides an experimental mass measurement that can be compared to the calculated theoretical mass. A close match between the experimental and theoretical masses serves as strong evidence for the compound's identity and purity. While specific experimental data for this compound is not publicly available, the expected HRMS data can be theorized.

| Parameter | Value |

| Molecular Formula | C₈H₉NO₃ |

| Calculated Exact Mass | 167.05824 u |

| Typical Ionization Mode | Electrospray Ionization (ESI) |

| Expected Adducts | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 168.06552 |

| Expected m/z for [M+Na]⁺ | 190.04763 |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an indispensable tool for identifying and quantifying volatile and semi-volatile organic compounds in a mixture. nih.gov In the context of this compound, GC-MS analysis would serve to assess its purity and confirm its molecular weight.

The gas chromatograph separates the compound from any impurities based on their different boiling points and affinities for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound.

| Parameter | Expected Observation |

| Retention Time (t_R) | Dependent on GC column and conditions |

| Molecular Ion Peak (M⁺) | m/z = 167 |

| Key Fragment Ions | Expected fragments from loss of -OCH₃, -COOCH₃, and ring fragmentation. |

| Purity Assessment | A single dominant peak in the chromatogram would indicate high purity. |

X-ray Diffraction Analysis for Solid-State Molecular Structure Elucidation

X-ray diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding a molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for obtaining an unambiguous determination of the molecular structure of a crystalline compound. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed.

Crystallographic Data for the Analogous Compound: Methyl 5-bromo-6-methylpicolinate

| Parameter | Value |

| Chemical Formula | C₈H₈BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 4.098(1) Å, b = 12.012(2) Å, c = 17.989(4) Å |

| Volume | 885.3(3) ų |

| Z | 4 |

| Density (calculated) | 1.728 Mg/m³ |

Note: The data presented is for the analogous compound Methyl 5-bromo-6-methylpicolinate and serves as an illustrative example.

Analysis of Crystal Packing and Intermolecular Interactions, including Hirshfeld Surface Analysis

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govresearchgate.netmdpi.commdpi.commanchester.ac.uk The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which delineates the space where the molecule's electron density dominates.

For a molecule like this compound, key intermolecular interactions would be expected to include hydrogen bonds involving the hydroxyl group, as well as C-H···O and π-π stacking interactions involving the pyridine ring. A Hirshfeld surface analysis would provide a quantitative breakdown of these interactions.

Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Hypothetical Contribution (%) |

| O···H / H···O | 30 - 40 |

| H···H | 25 - 35 |

| C···H / H···C | 15 - 25 |

| C···C (π-π stacking) | 5 - 10 |

| Other | < 5 |

Note: The contributions are hypothetical and based on analyses of similar organic molecules. A definitive analysis requires the experimental crystal structure.

Molecular Interactions and Mechanistic Biological Exploration

In Silico Approaches for Ligand-Biomolecule Interactions

Computational studies are instrumental in predicting how a ligand, such as Methyl 5-hydroxy-6-methylpicolinate, might bind to a biological receptor. This process involves molecular docking simulations to predict the preferred orientation of the ligand when bound to a target protein, as well as the binding affinity.

Molecular Docking Simulations with Biological Receptors

There is a lack of specific molecular docking studies for this compound with biological receptors in the available literature. However, a study on a structurally related compound, Methyl 5-(bromomethyl)picolinate, indicated favorable theoretical binding interactions with several enzymes implicated in cardiovascular disease, including Mitogen-activated protein kinase (MAPK), Proprotein convertase subtilisin/kexin type 9 (PCSK9), Myeloperoxidase (MPO), Sirtuin 1 (SIRT1), and Tumor necrosis factor-alpha (TNF-α) . This suggests that the picolinate (B1231196) scaffold may have the potential for interaction with these targets, but this is speculative without direct evidence for this compound.

Analysis of Ligand-Protein Binding Modes and Binding Affinities

Without dedicated molecular docking studies, a detailed analysis of the ligand-protein binding modes and binding affinities for this compound cannot be provided. Information on the specific poses the molecule might adopt within the binding pockets of receptors and the calculated energy of these interactions is currently unavailable.

Identification of Key Intermolecular Contacts and Hydrogen Bonding Networks in Binding Sites

Similarly, the identification of key intermolecular contacts, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for stabilizing the ligand-protein complex, has not been documented for this compound.

Investigation of Enzyme-Mediated Interactions through Computational Models

Computational models can further explore the dynamics of enzyme-ligand interactions and elucidate the mechanisms of molecular recognition.

Theoretical Prediction of Interactions with Specific Enzyme Families (e.g., MAPK, PCSK9, MPO, SIRT1, TNF-α)

As mentioned, a related picolinate derivative has been theoretically associated with MAPK, PCSK9, MPO, SIRT1, and TNF-α . These enzyme families are involved in a wide range of cellular processes, from signal transduction and inflammation to cholesterol metabolism. However, it is crucial to emphasize that these are predictions for a different, albeit structurally similar, molecule. Direct computational predictions for this compound's interaction with these specific enzymes are not currently published.

Elucidation of Molecular Recognition Mechanisms

The process of molecular recognition, detailing how this compound would specifically identify and bind to the active or allosteric sites of target enzymes, remains unelucidated due to the absence of specific computational or experimental studies.

Theoretical Insights into Molecular Mechanisms of Action

Understanding the molecular mechanisms of action for any compound, including this compound, is a cornerstone of modern drug discovery and chemical biology. Computational, or in silico, methods provide a powerful lens through which to view these mechanisms at an atomic level, offering insights that can guide further experimental work.

Derivation of Structure-Activity Relationships (SAR) from Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. drugdesign.orgeurekaselect.comnih.gov Computational models are instrumental in developing quantitative structure-activity relationships (QSAR), which use statistical methods to correlate calculated molecular properties (descriptors) with observed activity. mdpi.com

For a compound like this compound, a hypothetical QSAR study would involve the following steps:

Dataset Assembly: A series of structurally related analogues of this compound would be synthesized and their biological activity against a specific target would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software. These descriptors can be categorized as follows:

| Descriptor Category | Examples | Relevance |

| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Basic molecular properties |

| 2D Descriptors | Topological Indices, Molecular Connectivity, Polar Surface Area | Describes the 2D structure and connectivity |

| 3D Descriptors | Molecular Shape, Volume, Steric Parameters (e.g., CoMFA fields) | Describes the 3D arrangement of atoms |

| Physicochemical | LogP (lipophilicity), pKa (acidity/basicity), Dipole Moment | Relates to absorption, distribution, and receptor interaction |

Interactive Data Table: Hypothetical Descriptors for SAR Analysis (Note: The following data is illustrative and not based on actual calculations for this compound)

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| This compound | 167.16 | 1.2 | 59.4 | Hypothetical Value |

| Analogue 1 (e.g., ethyl ester) | 181.19 | 1.6 | 59.4 | Hypothetical Value |

Model Generation and Validation: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model that links the descriptors to the biological activity. The predictive power of this model would then be rigorously validated.

Such a QSAR model for this compound and its derivatives could reveal which structural features are crucial for its activity. For instance, the model might indicate that the hydroxyl group is a key hydrogen bond donor, or that the size of the methyl group is optimal for fitting into a specific binding pocket.

Understanding Ligand-Induced Conformational Changes in Target Biomolecules

When a small molecule (a ligand) like this compound binds to a biological macromolecule (like a protein or enzyme), it can cause changes in the shape, or conformation, of that target. nih.gov These conformational changes are often essential for the biological effect of the ligand.

Computational techniques like molecular docking and molecular dynamics (MD) simulations are pivotal in studying these phenomena.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. A hypothetical docking study of this compound into a target protein would provide a static snapshot of the binding mode, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to observe how the protein's conformation changes in response to the ligand binding. An MD simulation could reveal, for example, that the binding of this compound causes a flexible loop in the protein to close over the binding site, a common mechanism in enzyme inhibition.

Emerging Research Applications and Future Perspectives

Design of Novel Picolinate-Based Compounds with Tuned Molecular Interaction Profiles

The strategic positioning of functional groups on the pyridine (B92270) core of Methyl 5-hydroxy-6-methylpicolinate allows for the systematic modification and tuning of its molecular interaction profile. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester and the pyridine nitrogen can act as hydrogen bond acceptors. These features are crucial for designing new molecules with specific binding properties for biological targets or for the creation of advanced materials.

Researchers can leverage these functional groups to synthesize derivatives with altered electronic and steric properties. For instance, the hydroxyl group can be alkylated or acylated to modulate lipophilicity and hydrogen bonding capacity. The methyl group can be modified to introduce larger alkyl or aryl groups, thereby influencing the molecule's shape and potential for van der Waals interactions.

An illustrative table of potential modifications and their expected impact on molecular interactions is provided below:

| Modification Site | Reagent/Reaction | Expected Change in Property | Potential Application |

| 5-hydroxy group | Alkylation (e.g., with methyl iodide) | Increased lipophilicity, loss of hydrogen bond donor capability | Modified solubility for specific solvents |

| 5-hydroxy group | Acylation (e.g., with acetyl chloride) | Increased steric bulk, introduction of a new hydrogen bond acceptor | Pro-drug design |

| 6-methyl group | Oxidation | Introduction of a carboxylic acid or aldehyde for further functionalization | Synthesis of more complex derivatives |

| Ester group | Hydrolysis | Formation of the corresponding carboxylic acid | Enhanced water solubility, new coordination site for metal complexes |

Role as Advanced Building Blocks in Complex Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex organic molecules. The presence of multiple, distinct functional groups allows for regioselective reactions, enabling chemists to construct intricate molecular architectures. The pyridine ring itself is a common scaffold in many biologically active compounds and functional materials.

The hydroxyl and methyl groups on the pyridine ring can direct further substitution reactions, such as electrophilic aromatic substitution, to specific positions. Furthermore, the ester can be converted into a variety of other functional groups, including amides, hydrazides, and alcohols, opening up a wide array of synthetic possibilities. For example, amide coupling reactions can be used to link the picolinate (B1231196) scaffold to peptides or other biomolecules.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The ability of this compound to participate in various non-covalent interactions, particularly hydrogen bonding and π-π stacking, makes it an excellent candidate for studies in supramolecular chemistry. These interactions can drive the self-assembly of molecules into well-defined, higher-order structures such as coordination polymers, liquid crystals, and gels.

The design of self-assembling systems based on this picolinate derivative could lead to the development of new materials with interesting optical, electronic, or mechanical properties. For example, metal complexes of this ligand could self-assemble into luminescent materials or porous frameworks for gas storage and separation.

Development of Advanced Computational Models for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound. Quantum chemical calculations can be employed to understand its electronic structure, reactivity, and spectroscopic properties. Molecular dynamics simulations can provide insights into its conformational preferences and interactions with other molecules in various environments.

These computational models are invaluable for designing new experiments and for screening virtual libraries of related compounds to identify candidates with desired properties. For instance, docking studies could predict the binding affinity of derivatives of this compound to a specific protein target, guiding the synthesis of new potential therapeutic agents.

Integration with Chemoinformatics and High-Throughput Virtual Screening for Research Lead Generation

Chemoinformatics utilizes computational methods to analyze large datasets of chemical information. By integrating the known and predicted properties of this compound and its virtual derivatives into chemical databases, it becomes possible to perform high-throughput virtual screening. nih.govresearchgate.net This process involves computationally screening vast libraries of compounds to identify those with a high probability of possessing a desired biological activity or material property. nih.gov

Such an approach can significantly accelerate the discovery of new lead compounds for drug development or new materials for technological applications. nih.govresearchgate.net The structural and electronic information of this compound can be used to develop pharmacophore models or quantitative structure-activity relationship (QSAR) models, which are essential tools in modern chemoinformatics and drug discovery. nih.gov

Q & A

Q. What role does the ester group play in the pharmacokinetic properties of this compound?

- Methodological Answer: The methyl ester improves membrane permeability but may undergo hepatic hydrolysis. Compare plasma half-lives of ester vs. carboxylic acid forms using pharmacokinetic models. Studies on similar prodrugs recommend tandem MS/MS for metabolite identification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.